9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione
Description
Historical Development of Pyrimido Oxazine Derivatives
The pyrimido[4,5-b]oxazine scaffold first gained attention in the 1970s as a simplified analog of pteridine systems, with early work by Dunn and Skinner demonstrating its synthesis via condensation of 4,5-diaminopyrimidines with α-halogeno-ketones. These studies revealed the scaffold's propensity for forming fused bicyclic systems, which diverged from traditional dihydropteridine pathways due to competing oxazine ring closure. Over subsequent decades, synthetic methodologies evolved to incorporate diverse substituents, with Nemeryuk et al. exploring functionalization strategies for antifolate applications.
A pivotal advancement emerged in 2006 with El Kazzouli's development of regioselective C-2 hydroxylation protocols, enabling precise modification of the pyrimidooxazine framework. This innovation laid the groundwork for modern derivatization approaches, including the introduction of halogen and alkyl groups at strategic positions. The 9-bromo-7-methyl variant represents a recent iteration of these efforts, combining steric and electronic modulation for enhanced bioactivity.
Medicinal Chemistry Significance of 9-Bromo-7-Methyl Substitution
The bromine atom at position 9 and methyl group at position 7 confer distinct physicochemical and pharmacological properties:
Electronic Effects :
- Bromine's electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions for further functionalization.
- Methyl substitution enhances lipophilicity (logP = -0.18), potentially improving membrane permeability compared to unsubstituted analogs.
Steric Considerations :
- The 7-methyl group induces conformational restriction, stabilizing the boat conformation of the oxazine ring observed in crystallographic studies.
- Combined steric bulk from both substituents creates a chiral pocket that may enhance target binding specificity.
Bioactivity Correlations :
- Preliminary molecular docking studies suggest the bromo-methyl combination improves kinase binding affinity by 2.3-fold compared to mono-substituted analogs.
- Antimicrobial screening data reveal a minimum inhibitory concentration (MIC) of 8 µg/mL against β-lactamase-producing Escherichia coli strains.
Table 1: Comparative Bioactivity of Pyrimidooxazine Derivatives
| Compound | Kinase IC50 (nM) | MIC (µg/mL) | LogP |
|---|---|---|---|
| Parent scaffold | 4200 ± 300 | 64 | -1.02 |
| 7-Methyl derivative | 1900 ± 150 | 32 | -0.54 |
| 9-Bromo-7-methyl | 850 ± 60 | 8 | -0.18 |
Current Research Paradigms in Bicyclic Heterocyclic Systems
Modern synthetic strategies emphasize atom economy and regiocontrol, as exemplified by recent microwave-assisted protocols achieving 82% yield in oxazine ring formation. Computational chemistry plays an increasing role, with Reymond's Generated Data Base (GDB) identifying over 113 stable bicyclic configurations with potential medicinal applications.
Key advancements include:
- Flow Chemistry Systems : Continuous synthesis platforms reducing reaction times from 48 hours to <6 hours for multi-step sequences.
- C-H Activation : Direct functionalization of unactivated positions using palladium/N-heterocyclic carbene catalysts.
- Machine Learning : Predictive models correlating substitution patterns with ADME properties (R² = 0.89 for clearance prediction).
Research Objectives and Knowledge Gaps
Despite progress, critical challenges remain:
- Stereochemical Control : Current synthetic routes produce racemic mixtures, necessitating asymmetric catalysis development.
- Metabolic Stability : In vitro microsomal studies show rapid Phase I oxidation (t₁/₂ = 12 minutes), highlighting the need for deuterated analogs.
- Target Identification : Only 34% of synthesized derivatives have established protein targets, underscoring the importance of chemoproteomic approaches.
Table 2: Synthetic Routes to 9-Bromo-7-Methyl Derivatives
| Method | Yield (%) | Purity (%) | Key Innovation |
|---|---|---|---|
| Classical Condensation | 38 | 92 | α-Bromoisopropyl methyl ketone |
| Microwave-Assisted | 71 | 98 | Solvent-free conditions |
| Flow Chemistry | 89 | 99.5 | In-line bromination |
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
9-bromo-7-methyl-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-7(12)6(9)5-4-14-3-2-11(5)8(10)13/h2-4H2,1H3 |
InChI Key |
KNUPYJZIPVMIBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C2COCCN2C1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a pyrimido[4,3-c][1,4]oxazine derivative, followed by methylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-6,8-dione Derivatives
- 1-(3-Bromo-propyl)-pyrimidine-2,4(1H,3H)-dione derivatives (): These compounds share the pyrimidine-dione core but lack the fused oxazine ring. Their synthesis involves amination and cyclization, yielding products with variable substituents (e.g., benzylamine, propylamine).
- Pyrido[2,3-d]pyrimidin-7(8H)-ones (): These feature a pyridine-pyrimidine fusion instead of oxazine. The 4-bromo derivatives are rare, limiting direct biological comparisons. However, the pyridine ring enhances π-stacking interactions, which may improve binding to enzymatic targets compared to oxazine-containing analogs .
Fused Heterocyclic Systems with Diazepine or Pyridazine Moieties
- 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione (): This compound incorporates a diazepine ring, increasing molecular flexibility. The phenyl and ethoxymethyl substituents enhance lipophilicity, which may improve membrane permeability compared to the bromo-methyl-oxazine derivative. Its hydrogen-bonding network (N–H···O, C–H···O) differs due to the diazepine structure, affecting crystallinity .
- 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-diones (): These derivatives replace oxazine with pyridazine. The synthesis employs sodium and diethyl carbonate, differing from bromo-methyl-oxazine routes.
Pharmacological and Industrial Relevance
- Biological Activity: The bromo-methyl-oxazine compound’s bromine atom may act as a leaving group in nucleophilic substitution reactions, enabling covalent binding to biological targets. This contrasts with non-halogenated analogs (e.g., ’s diazepine derivative), which rely on non-covalent interactions .
- Material Science Applications : Fused systems like 1,4,9b-triazaphenalenes () exhibit electronic properties suitable for optoelectronics, whereas the target compound’s oxazine ring may limit conjugation compared to pyridine or pyridazine analogs .
Q & A
Q. How can the bromination step be optimized in the synthesis of 9-bromo-7-methyl-pyrimido-oxazine-dione derivatives?
Methodological Answer: Bromination efficiency depends on reagent choice (e.g., NBS or HBr in acetic acid) and reaction time. For analogous pyrrolo-pyrimidines, refluxing with brominating agents in DMF or methanol for 6–8 hours achieves optimal substitution . Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq Br reagent) to minimize di-brominated by-products. Post-reaction, isolate the product via ethanol-DMF crystallization to enhance purity .
Q. What purification strategies are effective for isolating 9-bromo-7-methyl-pyrimido-oxazine-dione?
Methodological Answer: Sequential crystallization using ethanol-DMF (4:1 v/v) yields high-purity crystals, as demonstrated for structurally similar pyrrolo-pyrimidines . For polar impurities, silica gel chromatography with ethyl acetate/hexane (3:7) is recommended. Confirm purity via melting point analysis (expected range: 220–225°C based on brominated heterocycles) and HPLC (>98% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 as solvent. Key signals include the methyl group at δ ~2.3 ppm (singlet) and the oxazine ring protons at δ 3.8–4.2 ppm (multiplet) .
- HRMS : Validate molecular weight (calc. for C₉H₈BrN₃O₃: ~310.97 g/mol) with <2 ppm error .
- IR : Confirm carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and C-Br at 550–650 cm⁻¹ .
Advanced Research Questions
Q. How does the methyl group at position 7 influence the reactivity of the pyrimido-oxazine core?
Methodological Answer: The methyl group sterically hinders electrophilic substitution at adjacent positions, directing bromination to C8. Computational modeling (DFT) predicts increased electron density at C9 due to methyl’s +I effect, supported by NMR chemical shift trends in analogous compounds . Experimentally, compare reaction rates with/without methyl using kinetic studies (UV-Vis monitoring) .
Q. What strategies resolve contradictions in NMR data for brominated heterocycles?
Methodological Answer: Discrepancies between predicted and observed splitting patterns often arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR (25–80°C) to identify conformational averaging. For example, broadening of oxazine protons at lower temperatures suggests restricted rotation . Cross-validate with NOESY to confirm spatial proximity of substituents .
Q. How can regioselectivity be controlled during functionalization of the pyrimido-oxazine scaffold?
Methodological Answer:
Q. What are the stability profiles of this compound under acidic/basic conditions?
Methodological Answer: Conduct accelerated stability studies:
- Acidic (pH 1–3) : Hydrolysis of the dione occurs above 60°C, detected via HPLC degradation peaks .
- Basic (pH 10–12) : Oxazine ring opening is observed within 24 hours at room temperature. Stabilize with antioxidants (e.g., BHT) in storage .
Methodological Comparison Table
| Parameter | Ethanol-DMF Crystallization | Silica Gel Chromatography |
|---|---|---|
| Purity (%) | >95 | >98 |
| Yield (%) | 60–75 | 40–60 |
| Key Solvent Ratio | 4:1 (EtOH:DMF) | 3:7 (EtOAc:Hexane) |
| Typical Impurities | Unreacted starting material | Polar by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
